molecular formula C14H21NO2S B4914285 (2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B4914285
M. Wt: 267.39 g/mol
InChI Key: MSIKOUHZMXMYAO-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a thienyl group substituted with a propyl chain at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the thienyl group.

    5-Propyl-3-thienylmethanone: Contains the thienyl group but lacks the morpholine ring.

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to the combination of the morpholine and thienyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-4-5-13-6-12(9-18-13)14(16)15-7-10(2)17-11(3)8-15/h6,9-11H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIKOUHZMXMYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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